11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673164
InChI: InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-7-15-9-10(8-12)2-4-11-5-3-10/h11H,2-9H2,1H3
SMILES: CS(=O)(=O)N1CCOCC2(C1)CCNCC2
Molecular Formula: C10H20N2O3S
Molecular Weight: 248.34 g/mol

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane

CAS No.:

Cat. No.: VC13673164

Molecular Formula: C10H20N2O3S

Molecular Weight: 248.34 g/mol

* For research use only. Not for human or veterinary use.

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane -

Specification

Molecular Formula C10H20N2O3S
Molecular Weight 248.34 g/mol
IUPAC Name 11-methylsulfonyl-8-oxa-3,11-diazaspiro[5.6]dodecane
Standard InChI InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-7-15-9-10(8-12)2-4-11-5-3-10/h11H,2-9H2,1H3
Standard InChI Key FLVJREDSOLVUQB-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCOCC2(C1)CCNCC2
Canonical SMILES CS(=O)(=O)N1CCOCC2(C1)CCNCC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the spirocyclic diazaspiro family, characterized by two interconnected rings sharing a single atom. Its IUPAC name delineates a 12-membered spiro system (spiro[5.6]dodecane) with the following substituents :

  • An 8-oxa group (oxygen atom) in one ring.

  • Two nitrogen atoms at positions 3 and 11, with the latter bearing a methylsulfonyl (-SO₂CH₃) functional group.

The molecular formula C₁₀H₂₀N₂O₃S (MW: 248.34 g/mol) and SMILES string CS(=O)(=O)N1CCOCC2(CCNCC2)C1 confirm the spiro junction between a tetrahydrofuran-like oxygen-containing ring and a piperazine-like nitrogen-containing ring .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₃S
Molecular Weight248.34 g/mol
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Polar Surface Area73.1 Ų
logP1.21 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of spirocyclic compounds like 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane often involves multi-step strategies to construct the spiro framework and introduce functional groups. Key methods include:

Petasis Reaction

A Petasis borono-Mannich reaction enables the assembly of amine-containing spirocycles from ketones, boronic acids, and amines . For this compound, cyclization precursors likely include methylsulfonamide and a tetrahydrofuran-derived ketone.

Sulfonylation

Post-cyclization, the nitrogen at position 11 is sulfonylated using methanesulfonyl chloride under basic conditions to install the -SO₂CH₃ group .

Protective Group Chemistry

Temporary protection of amines (e.g., Boc or Cbz groups) ensures regioselective functionalization. For example, Boc-protected intermediates are deprotected under acidic conditions to yield the final product .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP of 1.21 suggests moderate lipophilicity, balancing the polar sulfonyl and ether groups with hydrophobic alkyl chains . It is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

Stability

Reactivity and Functionalization

Nucleophilic Sites

  • Secondary Amine (Position 3): Susceptible to alkylation or acylation.

  • Sulfonamide (Position 11): Resistant to nucleophilic attack due to electron-withdrawing sulfonyl group.

Electrophilic Aromatic Substitution

The aromaticity of the spiro system is absent, but the oxygen and nitrogen atoms may direct electrophiles to specific positions in derivative synthesis.

Applications in Drug Discovery

Kinase Inhibition

Spirocyclic sulfonamides are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets and hydrogen-bond with catalytic residues . Modifications at position 3 could optimize binding affinity.

Central Nervous System (CNS) Agents

The compound’s logP and polar surface area align with blood-brain barrier permeability criteria, suggesting potential in CNS drug development .

Intermediate in Peptide Mimetics

The rigid spiro scaffold serves as a conformational constraint in peptide mimetics, enhancing metabolic stability .

Patent and Availability

The compound is under patent protection, restricting commercial availability . Licensing inquiries must be directed to the patent holder for non-research use.

Comparative Analysis with Analogues

Table 2: Comparison with Related Spirocycles

CompoundSpiro SystemFunctional GroupsApplication
3-Methyl-8-oxa-3,11-diazaspiro[5.6]dodecane[5.6]dodecaneMethylamineCNS drug intermediate
Spiro[5.6]dodecane[5.6]dodecaneNoneOrganic synthesis
tert-Butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate[5.6]dodecaneBoc-protected aminePeptide mimetics

Future Directions

Structural Optimization

  • Position 3 Modifications: Introducing aryl or heteroaryl groups to enhance target binding.

  • Spiro Ring Expansion: Investigating [6.6] systems for altered conformational dynamics.

Biological Screening

Prioritizing assays for kinase inhibition (e.g., EGFR, VEGFR) and neurotransmitter receptor binding could unlock therapeutic potential.

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